Didehydro-Praziquantel

Übersicht

Beschreibung

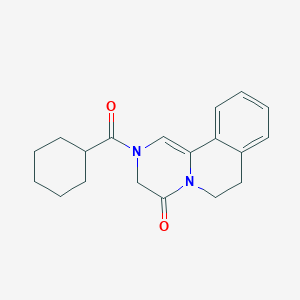

Didehydro praziquantel is a derivative of praziquantel, a well-known anthelmintic medication used to treat parasitic worm infections such as schistosomiasis, clonorchiasis, and opisthorchiasis . Didehydro praziquantel is structurally similar to praziquantel but has undergone modifications to enhance its efficacy and broaden its spectrum of activity against various parasitic infections.

Wissenschaftliche Forschungsanwendungen

Didehydro praziquantel has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of pyrazinoisoquinoline derivatives.

Biology: It is employed in research to understand the biological mechanisms of parasitic infections and their treatment.

Medicine: Didehydro praziquantel is investigated for its potential to treat a broader spectrum of parasitic infections compared to praziquantel.

Industry: It is used in the development of new anthelmintic drugs and formulations.

Wirkmechanismus

Target of Action

Didehydro praziquantel, also known as 1,2-Deshydro Praziquantel, primarily targets the Schistosome calcium ion channels . These channels play a crucial role in the regulation of various physiological processes in the parasite, including muscle contraction and neurotransmission . Additionally, it has been suggested that praziquantel may interact with other schistosome molecules, such as myosin regulatory light chain, glutathione S-transferase, and transient receptor potential channels .

Mode of Action

It is hypothesized to activate atransient receptor potential melastatin ion channel (TRPMPZQ) in schistosomes . This activation is believed to occur through the engagement of a hydrophobic ligand binding pocket within the voltage sensor-like domain of the channel . The activation of these channels leads to an influx of calcium ions, causing paralysis in the worms .

Biochemical Pathways

Didehydro praziquantel’s action is believed to inhibit different biochemical pathways within the parasite, contributing to its death . The drug’s impact on the parasite’s metabolism leads to significant modifications in the concentrations of various metabolites involved in the metabolism of Taenia crassiceps cysticerci . These include oxaloacetate, citrate, pyruvate, alpha-ketoglutarate, malate, succinate, lactate, beta-hydroxybutyrate, fumarate, and propionate .

Pharmacokinetics

Didehydro praziquantel is rapidly absorbed (80%) following oral administration, with a Tmax of approximately 1−3 hours . When administered with food, the Cmax and AUC of praziquantel are higher relative to the fasting state, although the variability is also increased . Praziquantel should always be taken with food . It is rapidly and extensively metabolized, with a terminal elimination half-life of approximately 0.8−3 hours when administered with food .

Result of Action

The primary result of Didehydro praziquantel’s action is the death of the parasite. The drug causes a rapid contraction of adult schistosome worms and damage to the worm surface . This leads to the loss of the parasite’s ability to resist digestion by the mammalian host . It effectively kills trematodes and cestodes .

Action Environment

The effectiveness of Didehydro praziquantel can be influenced by environmental factors. This insensitivity is unclear, but it suggests that the drug’s action may be influenced by the specific environment within different species of parasites . Furthermore, the drug’s efficacy is improved when administered with food .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of didehydro praziquantel typically involves multiple steps, starting from phenylethylamine as the primary raw material . The process includes:

Condensation Reaction: Phenylethylamine reacts with chloroacetyl chloride to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form a pyrazinoisoquinoline derivative.

Dehydrogenation: The final step involves the dehydrogenation of the pyrazinoisoquinoline derivative to yield didehydro praziquantel.

Industrial Production Methods: Industrial production of didehydro praziquantel employs flow-chemistry approaches to optimize reaction conditions and reduce production time . This method ensures high yield and purity of the final product, making it suitable for large-scale manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions: Didehydro praziquantel undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert it back to its reduced form.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, which can be further analyzed for their pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Praziquantel: The parent compound, widely used for treating parasitic infections.

Oxamniquine: Another anthelmintic drug used for schistosomiasis.

Metrifonate: An organophosphate compound used as an anthelmintic.

Comparison: Didehydro praziquantel is unique due to its enhanced efficacy and broader spectrum of activity compared to praziquantel. Unlike oxamniquine and metrifonate, which have specific targets, didehydro praziquantel’s mechanism involves multiple molecular targets, making it a versatile option for treating various parasitic infections .

Eigenschaften

IUPAC Name |

2-(cyclohexanecarbonyl)-6,7-dihydro-3H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,12,15H,1-3,7-8,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZNCTHEBQFYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC(=O)N3CCC4=CC=CC=C4C3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125273-86-1 | |

| Record name | Didehydro praziquantel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125273861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDEHYDRO PRAZIQUANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWR6DIS4IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)